3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide
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Overview
Description
3-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom in the compound makes it a valuable reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 3-[(4-Methyl-1-piperidino)methyl]phenyl bromide with a zinc reagent. The reaction is carried out in the presence of a solvent, such as THF, under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the organozinc compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified and standardized to a concentration of 0.25 M in THF for commercial use.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, boronic acids, and halides.
Conditions: Typically carried out under an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to slightly elevated temperatures.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry: In chemistry, 3-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the phenyl group and the coupling partner, such as a boronic acid.
Comparison with Similar Compounds
- 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- [3-(1-Piperidinylmethyl)phenyl]magnesium bromide
Comparison: Compared to similar compounds, 3-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide offers unique reactivity due to the presence of the 4-methyl-1-piperidino group, which can influence the electronic properties of the phenyl ring and the overall reactivity of the compound. This makes it particularly useful in specific cross-coupling reactions where such electronic effects are beneficial.
Properties
Molecular Formula |
C13H18BrNZn |
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Molecular Weight |
333.6 g/mol |
IUPAC Name |
bromozinc(1+);4-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;;/h2-3,5-6,12H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SKDNHDJDGFUKBJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
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